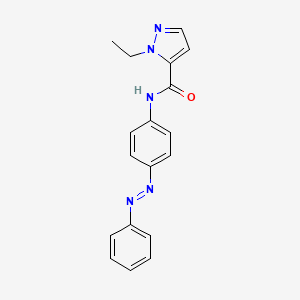

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

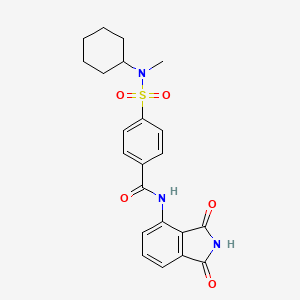

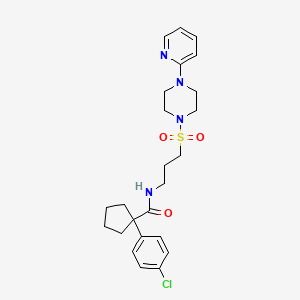

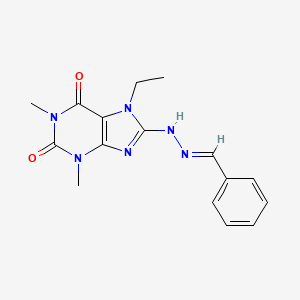

The compound “(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide” is a type of organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyldiazenyl group, which is a type of azo compound. Azo compounds are known for their vivid colors and are often used as dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyldiazenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Azo compounds like this one can undergo a variety of chemical reactions. One common reaction is azo coupling, where the compound reacts with another aromatic compound to form a diazo compound .Aplicaciones Científicas De Investigación

Optically-Controlled Smart Devices

This compound’s piezoelectric and photoisomerization properties may support the development of smart devices for multi-channel information encryption and signal detection .

Environmental Remediation

Studies suggest potential applications in environmental remediation, such as the removal of hazardous dyes from wastewater, utilizing its adsorption properties .

Pharmacological Research

Pyrazole derivatives have been synthesized and evaluated for anticancer activity, acting as MEK inhibitors, which are crucial in cancer treatment strategies .

Cellular Mechanism Studies

These compounds have been used to study cellular mechanisms, such as wound healing inhibition, cell cycle progression, and apoptosis induction in cancer cells .

Agrochemical Applications

Due to their biological activities, pyrazole derivatives are used in the agrochemical industry as insecticides and fungicides .

Pharmaceutical Industry

With a wide range of biological activities, these compounds are incorporated into drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities .

Disease Treatment

They are used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases due to their diverse biological activities .

Synthon in Organic Synthesis

Pyrazolone derivatives serve as powerful synthons in organic synthesis for constructing chiral molecules and other complex chemical structures .

High-temperature enantiomeric azobenzene-based photoisomerized… Density Functional Theory Study of Removal of 4-(((4-(Phenyldiazenyl… Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Pyrazole Scaffold: Strategies toward the Synthesis and Their… Pyrazole: An Important Core in Many Marketed and Clinical Drugs - Springer Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range… Recent advances in the applications of pyrazolone derivatives in…

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-2-23-17(12-13-19-23)18(24)20-14-8-10-16(11-9-14)22-21-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVZBGIMYTFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040206 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide | |

CAS RN |

1173425-07-4 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2981333.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)

![N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981336.png)

methanone](/img/structure/B2981338.png)

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)